molecular formula C7H5ClN2O B1593263 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one CAS No. 1000342-80-2

6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one

Cat. No. B1593263
M. Wt: 168.58 g/mol
InChI Key: RHUOLXNCHDDKTB-UHFFFAOYSA-N
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Description



  • Also known as 6-chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one , this compound has the following properties:

    • IUPAC Name : 6-chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one

    • Molecular Formula : C7H5ClN2O

    • Molecular Weight : 168.58 g/mol

    • Physical Form : Solid

    • Storage Temperature : Refrigerator

    • Purity : 97%

    • Safety Information : Warning (Hazard Statements: H302, H312, H332)

    • Country of Origin : US

    • More details







  • Synthesis Analysis



    • Unfortunately, I couldn’t find specific information on the synthesis of this compound. Further research would be needed.





  • Molecular Structure Analysis






  • Chemical Reactions Analysis



    • No specific reactions were found in the available data. Further investigation is required.





  • Physical And Chemical Properties Analysis



    • The compound is a solid with a molecular weight of 168.58 g/mol.

    • It is combustible and acutely toxic.

    • Safety details




  • Scientific Research Applications

    Synthesis and Scaffold Development

    • Synthesis of Derivatives : Compounds like 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one are synthesized as scaffolds for pharmaceutical research. Cheung et al. (2001) explored the synthesis of similar compounds, highlighting their application in kinase research areas (Cheung, Harris, & Lackey, 2001).

    Reactivity and Characterization Studies

    • Reactivity and Synthesis Analysis : Murthy et al. (2017) conducted a comprehensive study on the reactivity and synthesis of similar compounds, which included characterizing their potential in non-linear optics and as anti-cancerous drug leads (Murthy et al., 2017).

    Pharmaceutical Research

    • Pharmaceutical Applications : The synthesis and development of 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one derivatives are often pursued for pharmaceutical research. Studies by Figueroa‐Pérez et al. (2006) and Kazimierczuk et al. (1992) have shown the use of similar compounds in the development of inhibitors for various cell lines, indicating their potential in medicinal chemistry (Figueroa‐Pérez et al., 2006), (Kazimierczuk, Vilpo, & Seela, 1992).

    Material Science and Optoelectronics

    • Optoelectronics and Material Science : The derivatives of 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one have also been explored in material science and optoelectronics. Zedan et al. (2020) demonstrated the application of similar compounds in the development of photosensors and other electronic devices (Zedan, El-Taweel, & El-Menyawy, 2020).

    Safety And Hazards



    • It is essential to handle this compound with care due to its toxicity.

    • Avoid skin and eye contact.

    • Safety precautions




  • Future Directions



    • Research on this compound’s potential applications and further studies are needed to explore its properties fully.




    Feel free to ask if you need more information or have additional questions! 😊


    properties

    IUPAC Name

    6-chloro-1,3-dihydropyrrolo[3,2-c]pyridin-2-one
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H5ClN2O/c8-6-2-5-4(3-9-6)1-7(11)10-5/h2-3H,1H2,(H,10,11)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    RHUOLXNCHDDKTB-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    C1C2=CN=C(C=C2NC1=O)Cl
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H5ClN2O
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID50646634
    Record name 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50646634
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    168.58 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one

    CAS RN

    1000342-80-2
    Record name 6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID50646634
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name 6-chloro-1H,2H,3H-pyrrolo[3,2-c]pyridin-2-one
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Synthesis routes and methods

    Procedure details

    To a solution of 3,3-dibromo-6-chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one (preparation 36d, 1.14 g, 3.49 mmol) in acetic acid (35 mL) was added zinc dust (2.23 g, 34.10 mmol) in one portion and the mixture was stirred at room temperature for 50 minutes. The mixture was diluted with methanol and filtered through a fine frit. The filtrate was evaporated under reduced pressure and the residue was purified by flash chromatography (95:5 dichloromethane/methanol) to give the title compound (0.56 g, 91%) as a white solid.
    Quantity
    1.14 g
    Type
    reactant
    Reaction Step One
    Quantity
    35 mL
    Type
    solvent
    Reaction Step One
    Name
    Quantity
    2.23 g
    Type
    catalyst
    Reaction Step One
    Quantity
    0 (± 1) mol
    Type
    solvent
    Reaction Step Two
    Yield
    91%

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
    Reactant of Route 2
    6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
    Reactant of Route 3
    6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
    Reactant of Route 4
    6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
    Reactant of Route 5
    6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one
    Reactant of Route 6
    6-Chloro-1,3-dihydro-2H-pyrrolo[3,2-c]pyridin-2-one

    Citations

    For This Compound
    2
    Citations
    N Estrada‐Ortiz, CG Neochoritis, A Dömling - ChemMedChem, 2016 - Wiley Online Library
    A recent therapeutic strategy in oncology is based on blocking the protein–protein interaction between the murine double minute (MDM) homologues MDM2/X and the tumor‐…
    S Niazi, M Purohit, JH Niazi - European Journal of Medicinal Chemistry, 2018 - Elsevier
    Maintenance of genome integrity under the stressed condition is paramount for normal functioning of cells in the multicellular organisms. Cells are programmed to protect their genome …
    Number of citations: 58 www.sciencedirect.com

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